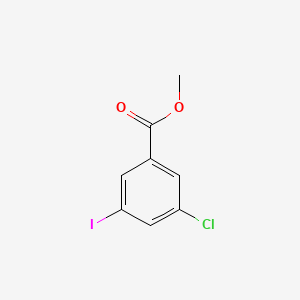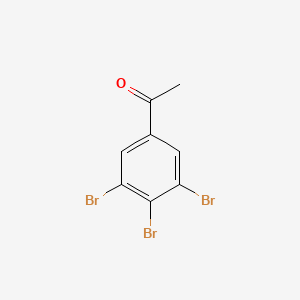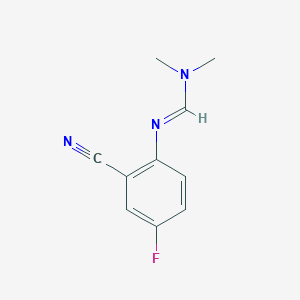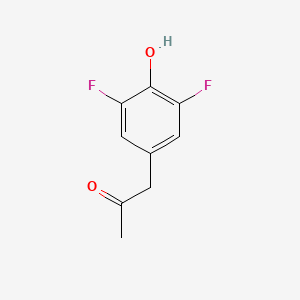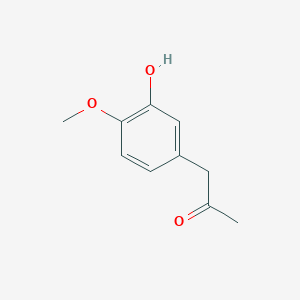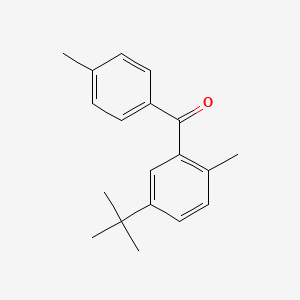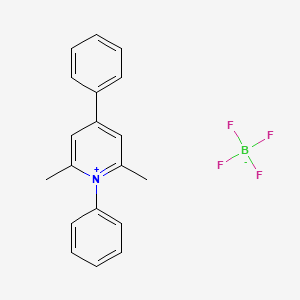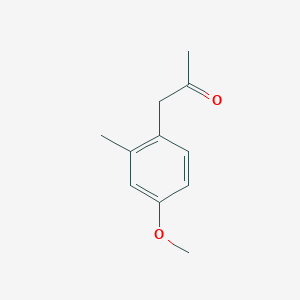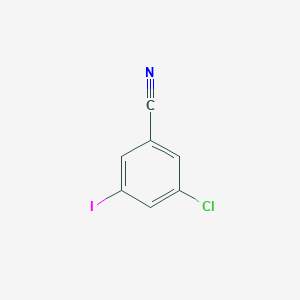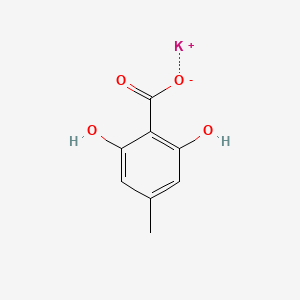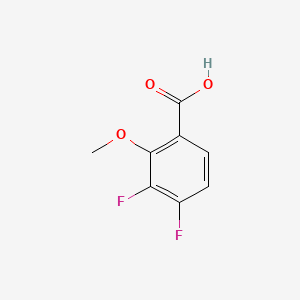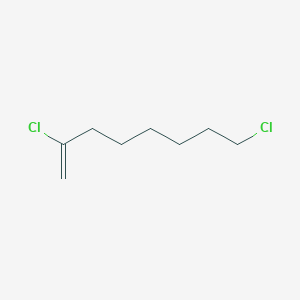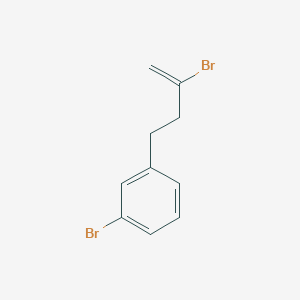![molecular formula C15H17FO3 B1358970 cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid CAS No. 736136-58-6](/img/structure/B1358970.png)
cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid: is an organic compound characterized by the presence of a fluorophenyl group, a cyclohexane ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 2-fluorophenyl-2-oxoethyl intermediate. This can be achieved through a Friedel-Crafts acylation reaction where 2-fluorobenzoyl chloride reacts with an appropriate alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclohexane Ring Formation: The next step involves the introduction of the cyclohexane ring. This can be accomplished through a cyclization reaction where the fluorophenyl intermediate undergoes a cyclization reaction with a suitable cyclohexane precursor under acidic or basic conditions.
Carboxylation: The final step involves the introduction of the carboxylic acid functional group. This can be achieved through a carboxylation reaction where the cyclohexane intermediate is treated with carbon dioxide in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions where the carboxylic acid group is oxidized to form corresponding carboxylate salts or esters.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of a secondary alcohol derivative.
Substitution: The fluorophenyl group can undergo substitution reactions where the fluorine atom is replaced by other functional groups such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents, alkylating agents, and arylating agents.
Major Products:
Oxidation: Carboxylate salts, esters.
Reduction: Secondary alcohol derivatives.
Substitution: Halogenated, alkylated, or arylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structural features make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology: In biological research, the compound is used as a probe to study enzyme-substrate interactions, receptor binding, and metabolic pathways. Its fluorophenyl group provides a useful handle for labeling and detection in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features allow for the exploration of structure-activity relationships and optimization of pharmacokinetic properties.
Industry: In the industrial sector, the compound is used as a precursor for the synthesis of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid: A structural isomer with similar properties but different spatial arrangement.
4-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid: A compound with a similar structure but with a chlorine atom instead of a fluorine atom.
4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid: A compound with a similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness: The presence of the fluorophenyl group in cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid imparts unique properties such as increased lipophilicity, metabolic stability, and specific interactions with biological targets. These features make it distinct from other similar compounds and valuable for various applications in research and industry.
Properties
IUPAC Name |
4-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FO3/c16-13-4-2-1-3-12(13)14(17)9-10-5-7-11(8-6-10)15(18)19/h1-4,10-11H,5-9H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHIFFQPCUJPBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)C2=CC=CC=C2F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201175597 |
Source


|
| Record name | cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201175597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
735275-64-6 |
Source


|
| Record name | cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201175597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
